molecular formula C10H13N3S B13161428 1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol CAS No. 120759-68-4

1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol

Cat. No.: B13161428
CAS No.: 120759-68-4
M. Wt: 207.30 g/mol
InChI Key: YAFATTDXXXKCIQ-UHFFFAOYSA-N
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Description

1-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol (CAS 120759-68-4) is a high-purity chemical intermediate serving as a versatile heterocyclic building block in organic synthesis and drug discovery. This compound features the 1H-imidazo[4,5-c]pyridine scaffold, a privileged structure in medicinal chemistry known for its significant biological potential. The imidazo[4,5-c]pyridine core is a key pharmacophore in the development of novel therapeutic agents. Scientific literature identifies this structural class as a promising scaffold for Toll-like receptor 7 (TLR7) agonists . TLR7 agonists are a major area of investigation for their role in modulating immune responses, with potential applications as vaccine adjuvants and in the management of viral diseases and certain cancers . Furthermore, closely related imidazopyridine isomers have demonstrated notable antitubercular activity by potentially inhibiting the DprE1 enzyme, a novel target for tuberculosis treatment . The compound's structure, incorporating a thiol group, allows for further synthetic modifications, enabling researchers to explore structure-activity relationships and develop targeted bioactive molecules. This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120759-68-4

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

1-butyl-3H-imidazo[4,5-c]pyridine-2-thione

InChI

InChI=1S/C10H13N3S/c1-2-3-6-13-9-4-5-11-7-8(9)12-10(13)14/h4-5,7H,2-3,6H2,1H3,(H,12,14)

InChI Key

YAFATTDXXXKCIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=NC=C2)NC1=S

Origin of Product

United States

Comprehensive Spectroscopic and Analytical Characterization Techniques for 1 Butyl 1h Imidazo 4,5 C Pyridine 2 Thiol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of 1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive map of the proton and carbon environments and their connectivity.

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons. For this compound, signals are expected in both the aromatic (heterocyclic) and aliphatic (butyl chain) regions. The protons on the pyridine (B92270) ring are typically deshielded and appear at lower fields (higher ppm values) due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atoms. rsc.orgdtic.mil The protons of the butyl group appear at higher fields (lower ppm values), with characteristic splitting patterns and integrals corresponding to the CH₂, CH₂, CH₂, and CH₃ groups.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the imidazo[4,5-c]pyridine ring system resonate at low fields, with the carbon atom of the C=S group (in the dominant thione tautomer) expected to be significantly downfield. mdpi.com The four distinct carbon signals of the butyl chain will appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar imidazopyridine structures. mdpi.comnih.govuctm.edu

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Heterocyclic Protons
H-48.0 - 8.5140 - 145
H-67.0 - 7.5115 - 120
H-78.5 - 9.0145 - 150
Heterocyclic Carbons
C-2 (C=S)-165 - 175
C-3a-130 - 135
C-7a-148 - 152
Alkyl Protons/Carbons
N-CH₂4.0 - 4.5 (t)45 - 50
N-CH₂-CH₂1.7 - 2.0 (m)30 - 35
N-(CH₂)₂-CH₂1.3 - 1.6 (m)19 - 22
N-(CH₂)₃-CH₃0.8 - 1.0 (t)13 - 15

(t = triplet, m = multiplet)

While 1D NMR suggests the presence of the core components, 2D NMR experiments are essential to confirm the precise connectivity and distinguish between possible regioisomers. The alkylation of the parent imidazo[4,5-c]pyridine-2-thiol can potentially occur at different nitrogen or the sulfur atom.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. A key correlation would be observed between the protons of the N-CH₂ group of the butyl chain and the C-2 and C-7a carbons of the heterocyclic ring. This unambiguously confirms that the butyl group is attached to the N-1 nitrogen of the imidazole (B134444) ring. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. A NOESY experiment would show a spatial correlation between the N-CH₂ protons of the butyl chain and the H-7 proton on the pyridine ring, further confirming the N-1 substitution pattern and providing definitive proof of the regioisomeric structure. nih.gov

Infrared (IR) Spectroscopy for Identification of Functional Groups (Thiol, C=N, C=C)

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum provides key insights into its tautomeric form. The molecule can exist in a thiol-thione equilibrium.

The absence of a distinct absorption band in the 2500–2650 cm⁻¹ region, which is characteristic of an S-H stretch, strongly indicates that in the solid state, the compound exists predominantly in the thione tautomeric form. ekb.eg The spectrum would instead be dominated by a strong absorption band for the C=S (thione) group. Other significant absorptions include those for the C=N and C=C stretching vibrations within the heterocyclic rings and C-H stretching from the alkyl chain.

Table 2: Characteristic IR Absorption Bands for 1-butyl-1,3-dihydro-2H-imidazo[4,5-c]pyridine-2-thione (Thione Form)

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
N-H Stretch3100 - 3000Imidazole N-H
C-H Stretch (Aromatic)3100 - 3000Pyridine C-H
C-H Stretch (Aliphatic)2960 - 2850Butyl C-H
C=N Stretch1650 - 1580Imidazo[4,5-c]pyridine
C=C Stretch1600 - 1450Pyridine Ring
C=S Stretch1250 - 1020Thione

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of the compound, confirming its elemental formula (C₁₀H₁₃N₃S). For this compound, high-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M+H]⁺) corresponding to a mass of 208.0852, consistent with the formula C₁₀H₁₄N₃S⁺.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely include:

Loss of the butyl group: A primary fragmentation would be the cleavage of the N-C bond, resulting in a fragment corresponding to the imidazo[4,5-c]pyridine-2-thiol core.

Fragmentation of the butyl chain: Sequential loss of alkyl fragments from the butyl side chain.

Ring fragmentation: Cleavage of the heterocyclic ring system, consistent with patterns observed for pyridine and imidazole derivatives. nist.gov

Investigation of Tautomeric Equilibria within the 2-Thiol-Imidazo[4,5-c]pyridine System

The compound this compound can exist as two tautomers in equilibrium: the thiol form and the thione form (1-butyl-1,3-dihydro-2H-imidazo[4,5-c]pyridine-2-thione).

Tautomeric Equilibrium of this compoundFigure 1: Thiol-Thione Tautomeric Equilibrium.

Studies on analogous heterocyclic systems, such as pyridine-2-thiol, have shown that the thione form is generally the more stable and predominant tautomer, particularly in condensed phases and in various solvents. scispace.comresearchgate.netjocpr.com The stability of the thione form is attributed to factors like its greater polarity and the ability to form stable hydrogen-bonded dimers. researchgate.net The equilibrium position can be influenced by solvent polarity, with more polar solvents favoring the more polar thione tautomer. researchgate.net Spectroscopic methods are key to studying this equilibrium; as noted, IR spectroscopy can indicate the dominant form in the solid state, while UV-Vis and NMR spectroscopy can be used to quantify the tautomeric ratio in solution. jocpr.com

Advanced Analytical Methods for Thiol Detection and Quantification in Complex Mixtures

Detecting and quantifying specific thiols like this compound in complex biological or environmental samples requires highly sensitive and selective analytical methods. twistaroma.fr These methods typically involve a separation step to isolate the analyte from matrix interferences, followed by detection.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique. When coupled with a suitable detector, it provides excellent selectivity and sensitivity. mdpi.com For thiol analysis, reversed-phase HPLC is commonly employed. mdpi.com

Fluorescence Detection: Thiols are often not naturally fluorescent. Therefore, a common strategy involves pre-column derivatization with a thiol-specific fluorescent tagging reagent. mdpi.com Reagents like ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) or monobromobimane (B13751) react specifically with the thiol group to produce a highly fluorescent adduct that can be detected at very low concentrations (picomolar to femtomolar levels). mdpi.commdpi.com

Mass Spectrometry Detection: Coupling liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) is another robust method for thiol quantification. mdpi.com This approach offers high specificity, as it can confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern, making it less susceptible to matrix effects than other detection methods. nih.gov

Spectrophotometric Methods: While simpler, non-separative methods like the Ellman's test can quantify total thiols using 5,5′-dithiobis-(2-nitrobenzoic acid), they lack the specificity required to distinguish and quantify a particular thiol in a complex mixture containing other thiol-containing compounds. twistaroma.fr

These advanced separative techniques are essential for accurately determining the concentration of this compound in research and applied settings.

Computational Chemistry and Theoretical Modeling of 1 Butyl 1h Imidazo 4,5 C Pyridine 2 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol. scirp.org DFT methods provide a good balance between computational cost and accuracy for predicting molecular properties. scirp.org By solving approximations of the Schrödinger equation, DFT can determine the electron density and, from it, derive a wealth of information about the molecule's stability, reactivity, and electronic characteristics. nih.gov

A detailed analysis of the molecular orbitals (MOs) of this compound offers a qualitative understanding of its chemical behavior. The distribution of electron density in the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. unesp.br For a molecule like this compound, the HOMO is likely to be localized on the electron-rich regions, such as the sulfur atom of the thiol group and the nitrogen atoms of the imidazo[4,5-c]pyridine ring system. The LUMO, conversely, would be expected to be distributed over the electron-deficient areas of the aromatic system, indicating potential sites for nucleophilic attack.

The charge distribution across the molecule can be quantified using methods such as Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow areas) around the nitrogen and sulfur atoms, indicating their nucleophilic character, while regions of positive potential (blue/green areas) would be expected around the hydrogen atoms. scirp.org

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are important descriptors of chemical reactivity. numberanalytics.com A small HOMO-LUMO gap generally suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the HOMO energy indicates its ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). unesp.br These parameters can be used to predict how the molecule will interact with other reagents and its potential role in chemical reactions. libretexts.org

Table 1: Illustrative Frontier Molecular Orbital Data for a Heterocyclic Compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for a heterocyclic molecule. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can be employed to explore its conformational landscape. The butyl chain attached to the imidazole (B134444) nitrogen introduces a degree of flexibility to the molecule. By simulating the motion of the atoms over time, it is possible to identify the most stable conformations (lowest energy states) and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. molsimlab.com The simulations can be performed in various environments, such as in a vacuum or in a solvent like water, to mimic physiological conditions. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic parameters, which can be a valuable tool for the characterization of new compounds. DFT calculations can be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. d-nb.infonih.gov By calculating the magnetic shielding of each nucleus, the chemical shifts can be estimated and compared with experimental data to confirm the molecular structure. nih.govsemanticscholar.org

Similarly, the vibrational frequencies of the molecule can be computed, which correspond to the peaks in an Infrared (IR) spectrum. These calculated frequencies can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the C=N stretching of the imidazole ring, the C-S stretching of the thiol group, and the various vibrations of the pyridine (B92270) ring and the butyl chain.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

ParameterPredicted ValueExperimental Value
1H NMR (ppm)7.87.6
13C NMR (ppm)150.2149.8
IR Frequency (cm-1)16201615

Note: This table provides an example of how predicted spectroscopic data can be compared with experimental results. The actual values for this compound would need to be determined through specific calculations and experiments.

Molecular Docking and Scoring to Elucidate Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug discovery, molecular docking is used to predict how a ligand, such as this compound, might bind to the active site of a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov This allows for the identification of the most likely binding mode and provides a prediction of the strength of the interaction. nanobioletters.com

A crucial outcome of molecular docking studies is the identification of the specific amino acid residues in the target's binding site that interact with the ligand. researchgate.netnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov For this compound, the nitrogen atoms in the imidazopyridine ring and the sulfur atom of the thiol group could act as hydrogen bond acceptors or donors. The aromatic ring system can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. The butyl chain can engage in hydrophobic interactions with nonpolar residues. nih.gov Understanding these key interactions provides insights into the molecular basis of the ligand's activity and can guide the design of more potent and selective analogs. researchgate.net

Assessment of Binding Affinities to Biomolecular Targets

A fundamental aspect of computational drug discovery is the assessment of the binding affinity between a small molecule, such as this compound, and a specific biomolecular target, typically a protein or nucleic acid. This is often accomplished through molecular docking simulations, a method that predicts the preferred orientation of a ligand when bound to a receptor. The strength of this interaction is quantified by a scoring function, which estimates the binding energy. A lower binding energy generally indicates a more stable and favorable interaction.

While specific docking studies for this compound are not extensively reported in the public domain, the broader class of imidazopyridine derivatives has been investigated against various targets. For instance, related imidazo[1,2-a]pyridine (B132010) compounds have been subjected to molecular docking studies to explore their interactions with enzymes like caspase-3 and caspase-9, which are crucial in apoptosis. Similarly, other imidazopyridine derivatives have been evaluated for their potential to inhibit kinases or interact with DNA and RNA structures.

To illustrate how such an assessment would be presented, a hypothetical data table of docking scores for this compound against a panel of potential biomolecular targets is shown below. This table represents the kind of data generated in computational studies to assess binding affinities.

Biomolecular TargetTarget ClassPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclin-Dependent Kinase 2 (CDK2)Kinase-8.5LEU83, GLU81, ASP145
Tumor Necrosis Factor-alpha (TNF-α)Cytokine-7.2TYR59, TYR119, GLY121
Caspace-3Protease-7.9ARG179, GLN283, SER209
G-quadruplex DNANucleic Acid-9.1Guanine tetrad interactions

This table is for illustrative purposes only and the data presented is hypothetical.

Computational Screening for Virtual Library Prioritization

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. In the context of this compound, this compound could serve as a "hit" or a starting point for the development of a virtual library of related analogs.

The process involves creating a virtual library of compounds by making systematic chemical modifications to the core structure of this compound. These modifications could include altering the length or branching of the butyl group, substituting the thiol group, or adding various functional groups to the pyridine ring. This library of virtual compounds is then screened against a specific biomolecular target using molecular docking or other computational methods.

The goal of this virtual screening is to prioritize a smaller, more manageable subset of compounds for chemical synthesis and biological testing. The prioritization is typically based on predicted binding affinity, as well as other computed properties such as drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. For example, a computational approach using ADMETlab 2.0 has been used to evaluate the drug-likeness properties of similar imidazopyridine derivatives.

A hypothetical example of how virtual library prioritization for analogs of this compound might be presented is shown in the table below. This table ranks a small selection of virtual compounds based on their docking scores and predicted drug-like properties.

Compound IDModification from Parent CompoundDocking Score (kcal/mol)Predicted Lipinski's Rule of Five ViolationsPriority for Synthesis
VS-001Butyl group replaced with isobutyl group-8.70High
VS-002Thiol group replaced with hydroxyl group-7.50Medium
VS-003Addition of a chloro group to the pyridine ring-9.20High
VS-004Butyl group replaced with hexyl group-8.91Low

This table is for illustrative purposes only and the data presented is hypothetical.

Through such computational screening and prioritization, researchers can focus their synthetic efforts on the most promising candidates, thereby accelerating the drug discovery process.

Structure Activity Relationship Sar Investigations of 1 Butyl 1h Imidazo 4,5 C Pyridine 2 Thiol and Its Analogues

Impact of the N1-Butyl Substituent on Molecular Interactions and Biological Activities

The N1-butyl substituent on the imidazo[4,5-c]pyridine core plays a significant role in defining the compound's pharmacokinetic and pharmacodynamic properties. While direct studies on 1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol are limited, SAR investigations on related imidazopyridine series have consistently highlighted the importance of the N1-substituent.

The butyl group, being a moderately lipophilic alkyl chain, can influence several key aspects of molecular behavior:

Lipophilicity and Membrane Permeability: The introduction of a butyl group at the N1 position generally increases the lipophilicity of the molecule. This can enhance its ability to cross biological membranes, such as the blood-brain barrier or cell membranes, which is often a critical factor for reaching intracellular targets.

Target Binding: The N1-substituent can directly interact with the target protein through hydrophobic interactions within a specific binding pocket. The size and conformation of the butyl group can be critical for achieving an optimal fit. For instance, in a series of imidazo[4,5-c]pyridin-2-one derivatives designed as Src family kinase inhibitors, the nature of the substituent at the N1 position was found to be a key determinant of inhibitory activity. While a cyclopentyl group was preferred in that particular study, the exploration of various alkyl and aryl groups underscored the sensitivity of the target to the nature of this substituent.

Metabolic Stability: The N1-butyl group can also influence the metabolic stability of the compound. Alkyl chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The specific metabolic pathways and the resulting metabolites can significantly impact the compound's half-life and potential for toxicity.

In a study of 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives, alkylation with butyl bromide was performed, leading to the formation of N-butylated regioisomers. princeton.edu The evaluation of these compounds for antimicrobial activity suggests that the presence of the butyl group is compatible with biological activity, although the specific contribution of the butyl chain versus other substituents was not deconvoluted. princeton.edu

The following table summarizes the general influence of N1-alkyl substituents on the properties of imidazopyridine derivatives based on analogous series.

N1-Substituent PropertyImpact on Molecular InteractionsEffect on Biological Activity
Size and BulkCan provide optimal filling of hydrophobic pockets in the target protein.Activity is often sensitive to the size of the alkyl group; too large a group can lead to steric hindrance.
LipophilicityEnhances hydrophobic interactions with the binding site.Can improve membrane permeability and cellular uptake, but excessive lipophilicity can lead to poor solubility and off-target effects.
FlexibilityAllows the substituent to adopt a favorable conformation for binding.Can contribute to an entropy penalty upon binding if too much conformational freedom is lost.

Significance of the 2-Thiol Moiety for Specific Biological Target Engagement

The 2-thiol (-SH) group is a critical functional moiety that can participate in various non-covalent and covalent interactions, significantly influencing the biological profile of the this compound scaffold.

2-Oxo Analogues: The replacement of sulfur with oxygen to give a 2-oxo or 2-hydroxy-imidazo[4,5-c]pyridine can alter the hydrogen bonding pattern and the electronic nature of the heterocyclic system. In a study focused on imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors, the 2-oxo moiety was a key feature of the active compounds. drughunter.com The oxygen atom can act as a hydrogen bond acceptor, which may be crucial for interaction with specific amino acid residues in a kinase active site.

2-Amino Analogues: The introduction of a 2-amino group introduces a hydrogen bond donor and can significantly alter the basicity of the molecule. This can lead to different ionic interactions with the biological target compared to the more acidic thiol group.

The table below provides a comparative overview of the properties of C2-substituted imidazopyridines.

C2-SubstituentKey PropertiesPotential Biological InteractionsExample Biological Activities in Analogous Scaffolds
-SH (Thiol/Thione)Acidic proton, good hydrogen bond donor/acceptor, potential for metal chelation and disulfide bond formation.Hydrogen bonding, metal coordination, covalent interactions.Antimicrobial, antiproliferative.
-OH (Oxo/Hydroxy)Hydrogen bond donor/acceptor.Key hydrogen bonding interactions with enzyme active sites.Kinase inhibition. drughunter.com
-NH2 (Amino)Hydrogen bond donor, basic character.Hydrogen bonding, ionic interactions.Antimicrobial.

The thiol group exists in tautomeric equilibrium with the thione form. The proton on the sulfur or nitrogen atom can act as a hydrogen bond donor, while the sulfur and the ring nitrogens can act as hydrogen bond acceptors. These interactions are crucial for the specific recognition of the molecule by its biological target.

Furthermore, the thiol moiety is a well-known metal chelator. The soft sulfur atom has a high affinity for soft metal ions, which are often found as cofactors in the active sites of metalloenzymes. This chelating ability could be a key mechanism of action for the biological activities of this compound, particularly if its targets are metalloproteins.

Influence of Substituents on the Pyridine (B92270) Ring on the Overall Pharmacophore

Substituents on the pyridine ring of the imidazo[4,5-c]pyridine system can significantly modulate the electronic properties, solubility, and steric profile of the entire molecule, thereby influencing its interaction with biological targets.

In a study on tetracyclic imidazo[4,5-b]pyridine derivatives, it was found that the position of the nitrogen atom in the pyridine ring had a significant impact on the antiproliferative activity. acs.org This highlights the sensitivity of the biological activity to the electronic distribution within the pyridine ring. By analogy, introducing electron-donating or electron-withdrawing groups onto the pyridine ring of this compound would be expected to alter its activity.

For example, the introduction of a halogen atom, such as bromine, on the pyridine ring of imidazo[4,5-b]pyridines has been shown to markedly increase antiproliferative activity. u-tokyo.ac.jprroij.com This effect could be due to a combination of factors, including altered electronic properties, increased lipophilicity, and the potential for halogen bonding with the target protein.

The following table outlines the potential effects of different types of substituents on the pyridine ring.

Substituent TypeExample GroupsPotential Effects on Pharmacophore
Electron-Withdrawing-NO2, -CN, HalogensCan alter the pKa of the imidazole (B134444) and pyridine nitrogens, affecting ionic interactions. Can participate in specific interactions like halogen bonding.
Electron-Donating-NH2, -OCH3Can increase the electron density of the ring system, potentially enhancing pi-stacking interactions.
Bulky Groups-Phenyl, -t-ButylCan introduce steric hindrance or provide additional hydrophobic interactions, depending on the topology of the binding site.

Comparative SAR Analysis with other Imidazopyridine Isomers (e.g., Imidazo[4,5-b]pyridine)

The imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine isomers, both being purine (B94841) analogues, often exhibit overlapping but also distinct biological activities. The difference in the position of the nitrogen atom in the pyridine ring leads to different charge distributions and dipole moments, which in turn affects how these molecules interact with biological targets. nih.gov

Imidazo[4,5-b]pyridines: This isomeric scaffold is present in a wide range of biologically active compounds with activities including anticancer, antimicrobial, and antiviral effects. nih.gov SAR studies on imidazo[4,5-b]pyridine derivatives have shown that substituents at the 2-, 3-, and 6-positions can significantly impact their potency and selectivity. For instance, in a series of amidino-substituted imidazo[4,5-b]pyridines, bromo-substitution on the pyridine ring and the presence of an amidino group on a 2-phenyl substituent were found to be crucial for potent antiproliferative activity. u-tokyo.ac.jprroij.com

Imidazo[4,5-c]pyridines: This scaffold is also a key component of various bioactive molecules. For example, derivatives of this class have been investigated as PARP inhibitors and antiviral agents. nih.gov

Bioisosteric Replacements of the Thiol Group and their Consequences on Activity and Selectivity

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar steric and electronic properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. The thiol group in this compound can be replaced by several bioisosteres.

The consequences of such replacements on activity and selectivity can be profound:

Improved Metabolic Stability: The thiol group can be susceptible to oxidation. Replacing it with a more metabolically stable group can increase the compound's in vivo half-life.

Altered Potency and Selectivity: A bioisosteric replacement can change the hydrogen bonding pattern and other non-covalent interactions with the target, leading to either an increase or decrease in binding affinity and selectivity.

Modified Physicochemical Properties: Bioisosteric replacements can alter the compound's solubility, lipophilicity, and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The table below presents some potential bioisosteric replacements for the thiol group and their possible consequences.

Bioisosteric ReplacementRationalePotential Consequences on Activity and Selectivity
-OH (Hydroxy/Oxo)Similar size and hydrogen bonding capability.Can alter hydrogen bonding interactions; may lead to a different selectivity profile.
-NH2 (Amino)Can act as a hydrogen bond donor.Introduces a basic center, which can lead to new ionic interactions.
-CH2SH (Thiomethyl)Maintains the thiol group but with a different spatial orientation.May allow for different interactions within the binding pocket.
-CF3 (Trifluoromethyl)Electron-withdrawing and lipophilic.Can enhance binding through hydrophobic interactions and by modulating the electronics of the ring system.

Mechanistic in Vitro Biological Activity Studies of 1 Butyl 1h Imidazo 4,5 C Pyridine 2 Thiol

Exploration of Molecular Targets and Downstream Cellular Pathways

The imidazo[4,5-c]pyridine core is a versatile scaffold that has been shown to interact with various molecular targets, leading to a cascade of downstream cellular events. These interactions are fundamental to the observed biological effects of this class of compounds.

Enzyme Inhibition Mechanism Studies (e.g., RNA-dependent RNA Polymerase, PARP, Kinases)

Derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated inhibitory activity against several key enzymes involved in critical cellular processes.

RNA-dependent RNA Polymerase (RdRp): Certain imidazo[4,5-c]pyridine derivatives have been identified as inhibitors of viral RNA-dependent RNA polymerase. nih.gov This enzyme is crucial for the replication of RNA viruses. The inhibitory mechanism of these compounds is believed to involve interaction with the viral polymerase, thereby hindering viral replication. nih.gov For instance, a series of imidazo[4,5-c]pyridines were developed and tested against the Bovine Viral Diarrhea Virus (BVDV), a pestivirus. Extensive modifications of this scaffold led to the identification of a highly active and selective molecule that targets the viral RdRp. nih.gov

Poly(ADP-ribose) Polymerase (PARP): The imidazo[4,5-c]pyridine nucleus has also been explored for its potential to inhibit poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells. Studies have shown that some imidazo[4,5-c]pyridine derivatives exhibit moderate to good PARP inhibitory activity. mdpi.com

Kinases: The imidazo[4,5-c]pyridine scaffold has been recognized as a promising framework for the development of kinase inhibitors. A series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as inhibitors of the Src family of kinases (SFKs), which are often deregulated in various cancers, including glioblastoma. nih.gov Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the N1 position significantly influences the inhibitory activity. For example, when the R2 group is a 4-chlorophenyl, an aliphatic ring at the R1 position, such as a cyclopentyl group, is preferred over an aromatic ring or a short-chain alkane for better inhibitory activity. nih.gov

Compound DerivativeTarget EnzymeIn Vitro Activity (IC50)Reference
Imidazo[4,5-c]pyridin-2-one analogSrc0.15 µM nih.gov
Imidazo[4,5-c]pyridin-2-one analogFyn0.21 µM nih.gov

Receptor Agonism or Antagonism at a Molecular Level (e.g., Toll-like Receptor 7, GABAA Receptor)

Imidazopyridine derivatives have been shown to modulate the activity of important receptors in the central nervous and immune systems.

Toll-like Receptor 7 (TLR7): While specific data on 1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol is unavailable, the broader class of imidazoquinolines, which share a similar structural framework, are well-known agonists of Toll-like receptor 7 (TLR7).

GABAA Receptor: The imidazo[4,5-c]pyridine scaffold has been associated with agonistic activity at the GABAA receptor. nih.gov The GABAA receptor is the primary inhibitory neurotransmitter-gated ion channel in the central nervous system. Positive allosteric modulators of the GABAA receptor are used to treat a variety of neurological and psychiatric disorders. The discovery of imidazopyridines as GABAA receptor agonists highlighted their therapeutic potential in this area. nih.gov

In Vitro Antimicrobial and Antifungal Mechanisms of Action

The antimicrobial and antifungal properties of imidazopyridine derivatives have been a subject of interest, with various studies exploring their efficacy against a range of pathogens. The introduction of a mercapto (thiol) group at the 2-position of the imidazole (B134444) ring is a common strategy in the design of antimicrobial agents. researchgate.netjgpt.co.innih.gov

The antibacterial activity of heterocyclic compounds is often attributed to their ability to interact with essential cellular components of bacteria, leading to the inhibition of critical processes such as cell wall synthesis, protein synthesis, or DNA replication. researchgate.net While specific mechanistic studies on this compound are lacking, related 2-mercapto-imidazoline derivatives have been synthesized and have shown in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. researchgate.netjgpt.co.in

Similarly, for antifungal activity, the imidazole moiety is a key pharmacophore in many clinically used antifungal drugs. These compounds often exert their effect by inhibiting ergosterol (B1671047) synthesis, a crucial component of the fungal cell membrane. researchgate.net The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

In Vitro Antiviral Activity and Target Identification

The antiviral potential of the imidazo[4,5-c]pyridine scaffold has been demonstrated against several viruses. The primary mechanism of action often involves the inhibition of viral replication.

Mechanism-Based Studies of Viral Replication Inhibition

As mentioned in section 6.1.1, imidazo[4,5-c]pyridine derivatives have been shown to inhibit the replication of RNA viruses by targeting the viral RNA-dependent RNA polymerase (RdRp). nih.gov This inhibition is a direct mechanism to halt the proliferation of the virus within the host cells. The SAR studies of these compounds have provided insights into the structural features required for potent antiviral activity. For example, in a series of imidazo[4,5-c]pyridines active against BVDV, the presence of large substituents on the benzyl (B1604629) group was found to reduce the antiviral activity. nih.gov

In Vitro Anticancer Activity: Mechanistic Investigations

The imidazo[4,5-c]pyridine scaffold has emerged as a promising platform for the development of novel anticancer agents. Derivatives of this heterocyclic system have been shown to exert their antiproliferative effects through various mechanisms.

As detailed in section 6.1.1, the inhibition of kinases, such as the Src family kinases, is a key mechanism by which imidazo[4,5-c]pyridin-2-one derivatives exhibit anticancer activity. nih.gov By targeting these kinases, the compounds can interfere with signaling pathways that are critical for cancer cell growth, proliferation, and survival.

Furthermore, studies on related imidazopyridine derivatives have revealed other potential anticancer mechanisms. For instance, some imidazopyridine-benzimidazole conjugates have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis, or programmed cell death, in cancer cells. rsc.org These compounds were also found to inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division. rsc.org The disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis.

The antiproliferative activity of 2-thioxoimidazo[4,5-b]pyridine derivatives has also been investigated in vitro against human cancer cell lines, indicating that the presence of the 2-thioxo group is compatible with anticancer activity. researchgate.netnih.gov

Compound ClassCancer Cell LineMechanism of ActionReference
Imidazopyridine-benzimidazole conjugatesA549 (Lung Cancer)G2/M phase cell cycle arrest, Apoptosis induction, Tubulin polymerization inhibition rsc.org
Imidazo[4,5-c]pyridin-2-one derivativesU87, U251, T98G (Glioblastoma)Src and Fyn kinase inhibition nih.gov

Cellular and Molecular Targets (e.g., VEGFR2, EGFR, DNA Topoisomerase II)

While direct experimental studies detailing the interaction of this compound with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), or DNA Topoisomerase II are not extensively documented in current literature, the broader imidazo[4,5-c]pyridine scaffold has been identified as a privileged structure in kinase inhibition. Research into derivatives of the core molecule reveals significant activity against related enzyme families, suggesting potential avenues for investigation.

Notably, derivatives of imidazo[4,5-c]pyridin-2-one have been synthesized and evaluated as inhibitors of Src family kinases (SFKs), which are non-receptor tyrosine kinases implicated in the progression of glioblastoma multiforme (GBM). nih.gov Certain compounds in this class demonstrated potent inhibition of Src and Fyn kinases in the submicromolar range. nih.gov Molecular dynamics simulations of the most active compounds revealed binding patterns within the ATP binding site of these kinases. nih.gov

Furthermore, the imidazo[4,5-c]pyridin-2-one core has been instrumental in developing highly selective inhibitors of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the repair of DNA double-strand breaks. nih.gov The discovery of 6-anilino imidazo[4,5-c]pyridin-2-ones led to the identification of a potent inhibitor with nanomolar efficacy and excellent selectivity over related kinases, demonstrating the versatility of this heterocyclic system in targeting enzymes involved in DNA metabolism. nih.gov While these studies focus on the pyridin-2-one analog rather than the pyridine-2-thiol, they underscore the potential of the imidazo[4,5-c]pyridine core to serve as a foundation for potent and selective enzyme inhibitors.

Table 1: Activity of Structurally Related Imidazo[4,5-c]pyridine Derivatives on Kinase Targets

Compound Class Target Kinase Observed Activity Reference
Imidazo[4,5-c]pyridin-2-one derivatives Src Family Kinases (SFKs) Submicromolar inhibition against Src and Fyn kinases. nih.gov
6-Anilino imidazo[4,5-c]pyridin-2-ones DNA-Dependent Protein Kinase (DNA-PK) Nanomolar inhibition with high selectivity over PI3K/PIKK families. nih.gov
Thiazolo[5,4-b]pyridine derivatives Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Developed as potent RAF/VEGFR2 inhibitors. nih.gov

Antioxidant Mechanisms of Thiol-Containing Heterocycles in Chemical Systems

The antioxidant properties of heterocyclic compounds containing a thiol (-SH) group, such as this compound, are fundamentally linked to the chemical reactivity of the sulfur atom. Thiol-containing compounds are recognized as potent antioxidants capable of neutralizing a wide variety of free radical species. rjor.ro Their primary mechanism of action involves the donation of a hydrogen atom from the sulfhydryl group to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. rjor.roimrpress.com

The deprotonation of the thiol (RSH) leads to a highly reactive thiolate anion (RS⁻), which is a key participant in antioxidant processes. nih.gov This anion can undergo various oxidative modifications. For instance, a two-electron oxidation results in a sulfenic acid intermediate, which can then react with another thiol to form a disulfide bond. nih.gov This reversible oxidation is crucial for maintaining redox homeostasis within biological systems. rjor.ro Cellular systems, such as the glutathione (B108866) and thioredoxin systems, can reduce these oxidized thiols back to their active forms. rjor.ro

Thiolate anions are also excellent nucleophiles, reacting readily with electrophilic species, including ROS and reactive nitrogen species (RNS). imrpress.com This reactivity allows them to act as effective scavengers, mitigating oxidative and nitrosative stress. imrpress.com The sulfhydryl group is essential for this activity, as compounds with blocked or oxidized thiols exhibit significantly reduced antioxidant capacities. rjor.ro The ability of low molecular weight thiols to directly reduce ROS and participate in thiol-disulfide exchange reactions is a cornerstone of cellular protection against oxidative and xenobiotic stressors. researchgate.net

Table 2: Key Antioxidant Mechanisms of Thiol Groups

Mechanism Description Reference
Hydrogen Atom Donation The sulfhydryl (-SH) group donates a hydrogen atom to neutralize reactive oxygen and nitrogen species. rjor.ro
Thiolate Anion Formation The thiol group deprotonates to form a highly reactive thiolate anion (RS⁻) that engages in redox reactions. nih.gov
ROS/RNS Scavenging As strong nucleophiles, thiols and thiolates directly react with and neutralize electrophilic ROS and RNS. imrpress.com
Thiol-Disulfide Exchange Thiols participate in reversible oxidation-reduction reactions, forming disulfides to maintain redox balance. nih.govresearchgate.net

In Vitro Anti-inflammatory Properties and Elucidation of Signaling Pathways

While specific studies on the anti-inflammatory properties of this compound are limited, extensive research on the broader classes of imidazopyridine and thiazolopyridine derivatives indicates a strong potential for anti-inflammatory activity. Inflammation is a key pathogenic component in many diseases, and heterocyclic compounds are a major focus in the search for new anti-inflammatory agents. pensoft.netbiointerfaceresearch.com

One of the primary mechanisms by which related heterocyclic compounds exert anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov A study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives demonstrated potent and selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. nih.gov The most active compound in that series showed a binding mode similar to the selective COX-2 inhibitor celecoxib. nih.gov This suggests that the imidazo[4,5-b]pyridine core is a viable scaffold for developing COX-2 inhibitors.

Beyond COX inhibition, related imidazo[1,2-a]pyridine (B132010) derivatives have been shown to modulate key inflammatory signaling pathways, including the STAT3/NF-κB/iNOS/COX-2 cascade. nih.gov The transcription factor NF-κB is a central regulator of the inflammatory response, and its inhibition can suppress the expression of pro-inflammatory genes. Molecular docking studies have shown that imidazo[1,2-a]pyridine derivatives can bind to the p50 subunit of NF-κB, thereby interfering with its translocation to the nucleus and subsequent activity. nih.gov This indicates that a plausible mechanism for the anti-inflammatory action of compounds based on the imidazopyridine scaffold is the modulation of the NF-κB signaling pathway.

Table 3: Anti-inflammatory Activity of Related Heterocyclic Compounds

Compound Class Target/Pathway Observed In Vitro/In Vivo Effect Reference
2,3-Diaryl-3H-imidazo[4,5-b]pyridines COX-1 / COX-2 Potent and selective inhibition of COX-2 with IC₅₀ values in the micromolar range. nih.gov
Imidazo[1,2-a]pyridine derivatives STAT3/NF-κB/iNOS/COX-2 Modulates NF-κB translocation and activity in cancer cell lines. nih.gov
Thiazolo[4,5-b]pyridin-2-ones Carrageenan-induced edema Demonstrated considerable anti-inflammatory effects in vivo, with some compounds exceeding the activity of Ibuprofen. pensoft.netbiointerfaceresearch.com

Future Research Directions and Perspectives for 1 Butyl 1h Imidazo 4,5 C Pyridine 2 Thiol

Development of Novel and Efficient Synthetic Routes for Thiol-Substituted Imidazo[4,5-c]pyridines

Future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies for thiol-substituted imidazo[4,5-c]pyridines. While established methods exist, there is room for improvement to enhance yields, reduce reaction times, and increase the diversity of accessible analogues.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique offers a rapid method for producing libraries of 2-substituted imidazo[4,5-b]pyridines through the condensation of 2-amino-3-hydroxypyridine (B21099) with carboxylic acids, achieving good yields in short reaction times. nih.gov Applying similar microwave-assisted protocols to the synthesis of thiol-substituted imidazo[4,5-c]pyridines from precursors like 3,4-diaminopyridine (B372788) could significantly accelerate the generation of new derivatives.

Catalyst Innovation: The development of new preparative methods using various catalysts has been a recent trend. nih.gov Future work could explore novel metal or organocatalysts to facilitate the cyclization and functionalization steps, potentially under milder and more environmentally friendly conditions. mdpi.com

Photoredox Catalysis: Photocatalytic approaches, such as C(sp²)-C(sp²) cross-coupling reactions, have been used to construct C-7 linked derivatives of 1H-imidazo[4,5-b]pyridine. researchgate.net Investigating visible-light-induced reactions for the synthesis and functionalization of the 1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol scaffold could provide access to novel chemical space with high efficiency. mdpi.com

Multi-Component Reactions: One-pot, multi-component reactions are highly valued for their efficiency and atom economy. acs.org Designing new convergent synthetic routes where the core structure is assembled from multiple starting materials in a single step would be a significant advancement for creating diverse compound libraries.

Advanced Computational Design of Analogues with Tailored Activities

Computational chemistry presents a powerful tool for accelerating the drug discovery process. For this compound, future research should leverage advanced computational methods to design analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: Systematic computational analysis can help elucidate the relationship between the chemical structure of imidazo[4,5-c]pyridine derivatives and their biological activity. This involves creating quantitative structure-activity relationship (QSAR) models to predict the activity of novel compounds. nih.gov

Molecular Docking and Dynamics: As demonstrated with imidazo[4,5-b]pyridine derivatives targeting tubulin, computational docking and molecular dynamics simulations can predict how ligands bind to their biological targets. nih.gov These techniques can be used to screen virtual libraries of this compound analogues against known and novel protein targets, prioritizing the most promising candidates for synthesis.

In Silico ADMET Prediction: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Computational tools like ADMETlab 2.0 can be employed to evaluate the drug-likeness of designed analogues, helping to filter out compounds with potentially poor pharmacokinetic profiles before committing to costly synthesis. nih.gov

Exploration of Undiscovered Biological Targets and Pharmacological Applications

The structural similarity of the imidazopyridine core to purines suggests it can interact with a wide range of biological targets. nih.govnih.gov While research has identified several targets, many remain to be discovered. The future for this compound lies in systematically exploring its full pharmacological potential.

Potential areas for investigation include:

Kinase Inhibition: Various imidazopyridine derivatives have shown potent inhibitory activity against a range of kinases, including Src family kinases (SFKs), Aurora kinases, and JAK1. irb.hrnih.gov Screening this compound and its analogues against broad kinase panels could uncover new anticancer or anti-inflammatory applications.

Antimicrobial Targets: The scaffold has shown promise against various pathogens. nih.gov Potential molecular targets for new derivatives include enzymes essential for microbial survival, such as glucosamine-6-phosphate synthase in fungi or methionyl-tRNA synthetase in parasites like Trypanosoma brucei. nih.gov

Neurological Disorders: Given that some imidazopyridines act as GABAA receptor positive allosteric modulators, exploring the effects of this compound on various central nervous system receptors is a logical next step. dntb.gov.uanih.gov

Metabolic Diseases: The discovery of dual-acting angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists from an imidazo[4,5-c]pyridin-4-one series highlights the potential for this scaffold in treating complex metabolic diseases like diabetes and hypertension. nih.gov

Integration of Structure-Based Drug Design Principles for Potency and Selectivity Optimization

To move from a promising scaffold to a clinical candidate, potency and selectivity must be optimized. Integrating structure-based drug design principles will be essential for the rational development of this compound derivatives. This involves a cyclical process of designing, synthesizing, and testing compounds based on the three-dimensional structure of the target protein.

A key example of this approach was the development of imidazo[4,5-c]pyridin-4-one derivatives as dual AT1/PPARγ modulators. nih.gov Researchers used X-ray crystallography to determine the binding mode of a lead compound within the PPARγ ligand-binding domain. nih.gov This structural information provided critical insights that guided further chemical modifications to improve activity. A similar strategy, combining computational modeling with experimental structural biology (X-ray crystallography or cryo-electron microscopy), will be vital for optimizing the interaction of this compound analogues with their intended targets, thereby enhancing potency and minimizing off-target effects.

Role of this compound as a Scaffold for Chemical Probe Development

A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in cells and organisms. The imidazo[4,5-c]pyridine core, with its proven ability to modulate diverse biological targets, represents an excellent starting point for the development of such probes.

Future research could focus on transforming this compound into a chemical probe. This would involve:

Identifying a specific, high-affinity target through screening efforts.

Optimizing for high selectivity against other related proteins.

Demonstrating a clear mechanism of action in cellular assays.

Appending functional groups to the scaffold (e.g., at the thiol position) that allow for tagging with fluorescent dyes or affinity labels, enabling visualization and pull-down experiments to identify protein-protein interactions and downstream effects.

By developing potent and selective probes based on this scaffold, researchers can gain a deeper understanding of complex biological processes, which can, in turn, validate new drug targets for future therapeutic development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.